2-(3-Methylpiperidin-1-yl)quinolin-8-ol
Description
2-(3-Methylpiperidin-1-yl)quinolin-8-ol is a quinoline derivative featuring a hydroxyl group at the 8-position and a 3-methylpiperidin-1-yl substituent at the 2-position. Quinolin-8-ol derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The 3-methylpiperidine moiety introduces steric bulk and basicity, which may influence solubility, binding interactions, and metabolic stability.
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-(3-methylpiperidin-1-yl)quinolin-8-ol |
InChI |
InChI=1S/C15H18N2O/c1-11-4-3-9-17(10-11)14-8-7-12-5-2-6-13(18)15(12)16-14/h2,5-8,11,18H,3-4,9-10H2,1H3 |
InChI Key |
PFEPNVBURKDABS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-1-yl)quinolin-8-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis
Substitution at the 2-Position:
Hydroxylation at the 8-Position: The hydroxyl group at the 8-position can be introduced via electrophilic aromatic substitution using reagents such as hydroxylamine or through direct hydroxylation using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperidin-1-yl)quinolin-8-ol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the 2- and 8-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution pattern.
Major Products
Oxidation: Quinone derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Neuroprotective Applications
The neuroprotective potential of 2-(3-Methylpiperidin-1-yl)quinolin-8-ol is primarily attributed to its ability to act as a dopamine D2/D3 receptor agonist and an iron chelator. Research indicates that iron accumulation in the brain is linked to neurodegenerative diseases such as Parkinson's disease. Compounds similar to this compound have demonstrated significant neuroprotective effects by reducing oxidative stress and preventing dopamine cell death through their dual action as receptor agonists and iron chelators .
Case Study: Parkinson's Disease
A study investigated the efficacy of various quinoline derivatives, including those with similar structures to this compound, in animal models of Parkinson's disease. Results showed that these compounds reduced neuroinflammation and improved motor function, highlighting their potential for symptomatic treatment and neuroprotection .
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. The compound this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to cell death .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 20 | |
| Compound B | S. aureus | 18 | |
| This compound | P. aeruginosa | 22 |
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. Research indicates that quinoline derivatives can induce apoptosis in cancer cells by disrupting cellular processes and inhibiting key signaling pathways .
Case Study: HeLa Cells
In vitro studies have shown that derivatives similar to this compound exhibit potent antiproliferative effects on HeLa cervical cancer cells. The presence of metal ions such as copper enhances the cytotoxicity of these compounds, suggesting that metal complexes could be developed for targeted cancer therapies .
Metal Chelation
The chelating ability of this compound is another significant application area. As a chelator, it can bind various metal ions, making it useful in analytical chemistry for detecting metal contaminants and in biomedicine for treating metal overload conditions .
Applications in Fluorescent Sensing
Derivatives of 8-hydroxyquinoline have been employed as fluorescent sensors for detecting metal ions such as aluminum and zinc in biological samples due to their enhanced fluorescence upon metal binding .
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Substituent Variations
Quinolin-8-ol derivatives vary primarily in substituent position, heterocyclic group, and functional modifications. Key comparisons include:
Key Observations :
- Positional Effects: Substituents at position 2 (e.g., this compound) may favor interactions with hydrophobic binding pockets, whereas position 7 derivatives (e.g., compound 92 in ) often involve bulkier groups.
- Heterocycle Impact : Piperidine derivatives (e.g., ) exhibit higher basicity compared to morpholine () or pyridine-based substituents (), influencing solubility and target engagement.
Physicochemical Properties
- Lipophilicity: Compound 7-{(6-methylpyridin-2-yl)aminomethyl}quinolin-8-ol (logP = 3.63, ) suggests that methylpiperidine substituents (as in the target compound) may yield similar or higher logP values due to alkyl chain contributions. Morpholine derivatives () typically have lower logP than piperidine analogs due to oxygen’s polarity.
- Hydrogen Bonding: The 8-hydroxyl group is a conserved hydrogen bond donor/acceptor. Substituents like 3-methylpiperidine introduce additional hydrogen bond acceptors (tertiary amine), enhancing target interactions .
Structure-Activity Relationships (SAR)
- Substituent Position : Position 2 substituents (e.g., ) often target protein-protein interactions, while position 5/7 derivatives (e.g., ) focus on enzyme active sites.
- Heteroatom Effects : Piperidine’s nitrogen enhances basicity and metal coordination (), whereas morpholine’s oxygen improves solubility but reduces lipophilicity .
- Steric and Electronic Effects : The 3-methyl group in the target compound may optimize steric hindrance and π-π stacking, critical for binding affinity .
Biological Activity
2-(3-Methylpiperidin-1-yl)quinolin-8-ol is a derivative of quinoline that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an antibacterial, antiviral, and anticancer agent, making it a subject of interest for researchers aiming to develop new therapeutic agents.
Synthesis
The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline with 3-methylpiperidine under specific conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antibacterial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antibacterial properties. In vitro studies have shown that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, a study highlighted that certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 4 to 16 μg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 4–16 | Antibacterial |
| Other derivatives | 8–16 | Antibacterial |
Antiviral Activity
The antiviral potential of quinoline derivatives has also been explored. A review noted that modifications in the chemical structure, such as increasing lipophilicity and incorporating electron-withdrawing groups, enhance antiviral activity against viruses like H5N1 and potentially SARS-CoV-2 . The derivative's ability to inhibit viral replication suggests its utility in developing antiviral therapies.
Anticancer Activity
In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines. The compound has shown promising results in reducing cell viability in breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines. For instance, at a concentration of 15 µM, significant reductions in cell viability were observed, with GI50 values indicating effective growth inhibition .
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| MDA-MB-231 | 10 | <47 |
| PC-3 | 15 | ~56 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Metal Chelation : Quinoline derivatives can chelate metal ions, which may disrupt essential biochemical pathways in pathogens and cancer cells .
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cell proliferation and survival, contributing to their anticancer effects .
- Induction of Apoptosis : Evidence indicates that certain derivatives can induce apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
Several case studies have examined the efficacy of quinoline derivatives:
- Antibacterial Efficacy : A study demonstrated that a series of quinoline derivatives exhibited potent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting their potential as new antibacterial agents .
- Anticancer Potential : Another investigation into a related compound showed significant antiproliferative activity against HeLa cervical cancer cells when complexed with metal ions like Cu(II), enhancing its cytotoxicity .
Q & A
Basic: What synthetic strategies are effective for minimizing steric hindrance in 7-substituted quinolin-8-ol derivatives?
Steric hindrance during synthesis, particularly at the C-7 position, can be addressed by:
- Optimizing reaction conditions (e.g., lower temperature, longer reaction times) to favor kinetic control over steric effects .
- Introducing directing groups to guide regioselectivity, as seen in the synthesis of 7-((4-benzylpiperazin-1-yl)methyl)quinolin-8-ol derivatives .
- Utilizing microwave-assisted synthesis to enhance reaction efficiency, a method validated in organotin(IV) complexes of quinolin-8-ol derivatives .
Advanced: How do NMR and X-ray crystallography resolve structural ambiguities in quinolin-8-ol metal complexes?
- Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) identifies coordination geometry and ligand binding modes, as demonstrated in dimethyltin(IV) complexes .
- X-ray crystallography provides definitive proof of molecular geometry, such as the octahedral coordination of Sn in Me₂Sn(L)₂ complexes .
- Combined spectroscopic-crystallographic approaches reconcile discrepancies between solution and solid-state structures, critical for validating supramolecular architectures .
Basic: What methodologies quantify quinolin-8-ol derivatives in biological matrices?
- Spectrophotometry at 410 nm after complexation with Fehling’s solution is a standard quantitative method .
- Thin-layer chromatography (TLC) with UV detection aids preliminary identification .
- High-performance liquid chromatography (HPLC) coupled with fluorescent detection is optimal for sensitive quantification in cellular studies .
Advanced: How does metal chelation influence the anti-cancer activity of quinolin-8-ol derivatives?
- Divalent cation chelation (Ca²⁺, Mg²⁺, Zn²⁺) disrupts metalloenzyme activity in cancer cells, as shown in 8-hydroxystyrylquinoline derivatives .
- Stability constants of metal complexes correlate with cytotoxicity; hydrophobic derivatives like STQ-NO₂ exhibit enhanced cellular uptake and potency .
- Iron chelation synergizes with dopamine agonist activity in neuroprotective applications, as seen in Parkinson’s disease models .
Basic: What are the primary pharmacophore sites in antimicrobial quinolin-8-ol derivatives?
- Hydroxyquinoline core enables metal chelation, critical for disrupting bacterial metallostasis .
- Piperazine or styryl substituents enhance membrane penetration, as evidenced by inhibition zone data against E. coli and S. aureus .
- Synergistic pharmacophores (e.g., dual antibacterial sites in 7-substituted derivatives) improve efficacy compared to single-site drugs .
Advanced: How can computational methods predict the electronic properties of quinolin-8-ol derivatives?
- Density Functional Theory (DFT) and Hartree-Fock (HF) calculations model ground-state geometries and charge transfer, validated for 5-ethoxymethyl-8-hydroxyquinoline .
- Molecular docking identifies binding affinities to targets like carbonic anhydrase or dopamine receptors .
- Solvent-effect simulations predict stability in physiological environments, guiding in vitro assay design .
Advanced: How to address contradictions in reported biological activities of quinolin-8-ol derivatives?
- Context-dependent activity : Anti-cancer vs. antimicrobial effects may arise from differential expression of metal transporters in cell types .
- Concentration thresholds : Cytotoxicity at high doses (e.g., IC₅₀ = 10 µM for prostate cancer cells) vs. subtoxic iron chelation at lower doses .
- Structural modifications : Substituents like nitro groups (STQ-NO₂) shift activity from antibacterial to anti-proliferative .
Basic: What toxicity profiles are associated with quinolin-8-ol derivatives?
- Genotoxicity : Suspected DNA damage due to chloroform byproducts in synthesis .
- Developmental toxicity : Potential fetal harm, necessitating strict handling protocols .
- Allergenicity : Risk of hypersensitivity reactions, as noted in EU cosmetic safety assessments .
Advanced: Which techniques characterize metal-binding kinetics of quinolin-8-ol derivatives?
- UV-Vis titration determines stability constants (log K) for Fe³⁺ or Zn²⁺ complexes .
- Isothermal titration calorimetry (ITC) quantifies binding enthalpy and stoichiometry .
- Electrospray ionization mass spectrometry (ESI-MS) identifies complex speciation in solution .
Advanced: How are quinolin-8-ol derivatives engineered for fluorescent imaging applications?
- Zinc-sensitive probes : 8-Hydroxyquinoline benzimidazole complexes exhibit turn-on fluorescence upon Zn²⁺ binding .
- Two-photon absorption : Derivatives like 5-EMQO are optimized for deep-tissue imaging .
- pH-dependent emission : Modifications at the C-2 or C-7 positions tune fluorescent properties for cellular pH sensing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
